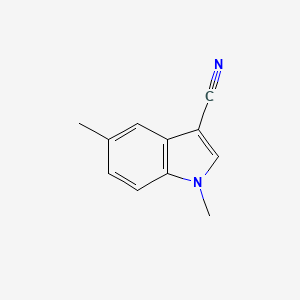

1H-Indole-3-carbonitrile, 1,5-dimethyl-

Description

Historical Trajectory and Evolution of Indole (B1671886) Chemistry

The journey of indole chemistry began in the 19th century, intrinsically linked to the study of the vibrant blue dye, indigo (B80030). wikipedia.org In 1866, Adolf von Baeyer achieved a significant milestone by reducing oxindole (B195798) to indole, marking the formal discovery of the parent heterocycle. bhu.ac.in This initial work laid the foundation for what would become a burgeoning field of study. A pivotal moment in the synthetic history of indoles was the development of the Fischer indole synthesis in 1883 by Emil Fischer. byjus.com This robust and versatile method for creating the indole ring from arylhydrazones and carbonyl compounds remains a staple in organic synthesis to this day. byjus.comrsc.org

Interest in indole and its derivatives intensified in the 1930s with the discovery of the indole nucleus in a vast array of important alkaloids, including the essential amino acid tryptophan and plant hormones known as auxins. wikipedia.org This realization spurred extensive research into the synthesis and functionalization of the indole core, leading to the development of numerous other named reactions for indole synthesis, such as the Reissert, Madelung, and Leimgruber–Batcho syntheses. bhu.ac.in Over the decades, the focus of indole chemistry has expanded beyond natural product synthesis to encompass the development of novel pharmaceuticals, agrochemicals, and materials with unique electronic and photophysical properties. openmedicinalchemistryjournal.combiosynth.com

The Significance of Substituted Indole-3-carbonitrile Scaffolds in Modern Organic Synthesis

The indole-3-carbonitrile scaffold is a particularly valuable building block in modern organic synthesis. The indole ring itself is considered a "privileged" structure in medicinal chemistry, as it is a common feature in a wide range of biologically active compounds. nih.gov The nitrile group at the 3-position further enhances the synthetic utility of this scaffold.

The carbonitrile moiety is a versatile functional group that can be transformed into a variety of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. This chemical flexibility allows for the late-stage diversification of indole-containing molecules, which is a crucial strategy in drug discovery for optimizing the pharmacological properties of a lead compound. Furthermore, the nitrile group is an isostere for other functional groups and can participate in important biological interactions.

Substituted indole-3-carbonitriles are key intermediates in the synthesis of complex heterocyclic systems and have been utilized in the preparation of compounds with potential therapeutic applications. nih.gov The ability to introduce various substituents onto the indole ring allows for the fine-tuning of the molecule's steric and electronic properties, which can have a profound impact on its biological activity. chemijournal.com

Rationale and Scope of Research on 1H-Indole-3-carbonitrile, 1,5-dimethyl-

While specific research on 1H-Indole-3-carbonitrile, 1,5-dimethyl- is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the broader context of indole chemistry and medicinal chemistry. The introduction of methyl groups at the 1- and 5-positions of the indole-3-carbonitrile scaffold is a deliberate structural modification aimed at exploring the impact of these substituents on the molecule's properties.

N-methylation, the introduction of a methyl group at the 1-position, is a common strategy in medicinal chemistry to block the hydrogen-bonding potential of the indole nitrogen and to increase the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. Methylation at the 5-position of the benzene (B151609) portion of the indole ring can also influence the electronic and steric environment of the molecule, potentially leading to altered binding affinity for biological targets.

The scope of research on 1H-Indole-3-carbonitrile, 1,5-dimethyl- would likely encompass its synthesis, full chemical characterization, and subsequent evaluation of its biological activities. Synthetic routes would likely involve the methylation of a pre-formed indole-3-carbonitrile or the construction of the disubstituted indole ring using established methods like the Fischer indole synthesis with appropriately substituted starting materials. Following a successful synthesis, detailed spectroscopic and crystallographic analysis would be necessary to confirm its structure. The compound could then be screened against a panel of biological targets to identify any potential therapeutic applications.

Chemical Data of a Related Compound

| Property | Value | Source |

| Molecular Formula | C10H8N2 | nih.gov |

| Molecular Weight | 156.18 g/mol | nih.gov |

| CAS Number | 24662-37-1 | nih.gov |

| Appearance | Solid | |

| IUPAC Name | 1-methylindole-3-carbonitrile | nih.gov |

| InChI | InChI=1S/C10H8N2/c1-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,1H3 | nih.gov |

| InChIKey | FBAXZPMXGBNBPE-UHFFFAOYSA-N | |

| SMILES | CN1C=C(C2=CC=CC=C21)C#N | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

1,5-dimethylindole-3-carbonitrile |

InChI |

InChI=1S/C11H10N2/c1-8-3-4-11-10(5-8)9(6-12)7-13(11)2/h3-5,7H,1-2H3 |

InChI Key |

HPMXXIBWBXJRDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2C#N)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1h Indole 3 Carbonitrile, 1,5 Dimethyl

Direct Cyanation Strategies for Indole (B1671886) Systems Applied to 1,5-dimethyl- Indoles

Direct C-H bond functionalization represents a highly atom-economical approach to synthesizing indole derivatives. For the synthesis of 1H-Indole-3-carbonitrile, 1,5-dimethyl-, these strategies would involve the introduction of a nitrile group at the C3 position of the 1,5-dimethylindole core. The electron-rich nature of the indole's pyrrole (B145914) ring predisposes the C3 position to electrophilic attack, making direct cyanation a viable strategy. researchgate.net

Transition-metal catalysis has provided a powerful toolkit for the cyanation of C-H bonds. Various metals, including palladium, copper, and rhodium, have been employed to catalyze the regioselective cyanation of indoles. thieme-connect.comresearchgate.netnih.gov

Copper-catalyzed systems are particularly noteworthy for their cost-effectiveness and efficiency. thieme-connect.com A one-pot sequential iodination/cyanation reaction using a Cu/PhSiH₃ system has been shown to be effective for the C3-cyanation of N-substituted indoles. thieme-connect.com This method utilizes non-toxic, slow-releasing cyanide sources, which circumvents the issue of catalyst deactivation often seen with metal cyanides. thieme-connect.com For a substrate like 1,5-dimethylindole, this approach would be expected to proceed with high regioselectivity for the C3 position, given the directing effect of the N-methyl group and the inherent reactivity of that site.

Rhodium(III) catalysis offers another route, employing environmentally friendly cyanating reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). researchgate.netnih.gov These reactions often utilize a directing group on the indole nitrogen to achieve high selectivity, which can be readily removed post-functionalization. nih.gov While many examples focus on C2-cyanation through specific directing groups, modifications to the catalytic system can favor C3 functionalization.

| Catalyst System | Cyanide Source | Substrate Example | Key Features | Yield (%) |

| Cu(TFA)₂/1,10-phen/PhSiH₃ | 2-(diisopropylamino)acetonitrile | N-methylindole | One-pot iodination/cyanation; avoids toxic metal cyanides. thieme-connect.com | 88 |

| [RhCp*Cl₂]₂ | NCTS | N-Pyrimidyl-indole | Directing-group assisted C2-cyanation; adaptable for C3. nih.gov | ~90 |

| Electrochemical (metal-free) | Trimethylsilyl (B98337) cyanide (TMSCN) | N-alkyl indoles | Uses tris(4-bromophenyl)amine (B153671) as a redox catalyst; avoids transition metals. organic-chemistry.orgacs.org | 70-95 |

This table presents data for analogous indole substrates to illustrate the potential applicability for 1,5-dimethylindole.

Achieving high regioselectivity is paramount in the synthesis of polysubstituted indoles. The inherent electronic properties of the indole nucleus favor substitution at the C3 position. However, in cases where the C3 position is blocked or competing reactions at C2 are possible, specific techniques are required.

Electrochemical methods have emerged as a sustainable and highly regioselective alternative to transition-metal catalysis. organic-chemistry.org An electrochemical approach using trimethylsilyl cyanide (TMSCN) as the cyano source and tris(4-bromophenyl)amine as a redox catalyst can achieve site-selective C-H cyanation of indoles. organic-chemistry.orgacs.org The reaction proceeds under mild, room-temperature conditions without the need for chemical oxidants. organic-chemistry.org By tuning the reaction conditions, such as the electrolyte and base, high selectivity for either C2 or C3 cyanation can be achieved. For an N-methylated substrate like 1,5-dimethylindole, this method would strongly favor C3 functionalization. Mechanistic studies suggest the process involves the generation of an indole radical cation, which then reacts with the cyanide source. organic-chemistry.org

Another strategy involves a photoinduced approach using electron donor-acceptor (EDA) complexes. acs.org This method can achieve C3-(hetero)arylation by using an amine as a transient occupying group at the C2 position, which directs functionalization to C3. Adapting this concept to cyanation could provide a novel, metal-free pathway to 1H-Indole-3-carbonitrile, 1,5-dimethyl-.

Multicomponent Reaction (MCR) Strategies for the Synthesis of 1H-Indole-3-carbonitrile, 1,5-dimethyl- and its Analogs

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. acs.org

A common MCR strategy for building functionalized indoles involves the condensation of an indole, an aldehyde, and a nucleophile. rsc.orgresearchgate.net To synthesize 1H-Indole-3-carbonitrile, 1,5-dimethyl-, one could envisage a three-component reaction involving 1,5-dimethylindole, an electrophile, and a cyanide source.

For example, a Knoevenagel-type condensation followed by a Michael addition is a well-established pathway. nih.gov A reaction between 1,5-dimethylindole, an aldehyde, and malononitrile, often catalyzed by a base like piperidine (B6355638) or an L-proline catalyst, could potentially yield the target structure or a close derivative after subsequent transformations. researchgate.netnih.gov The reaction proceeds through the formation of an electrophilic Knoevenagel adduct from the aldehyde and malononitrile, which is then attacked by the nucleophilic C3 position of the 1,5-dimethylindole.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |

| Indole | Aromatic Aldehyde | Malononitrile | L-proline researchgate.net | 2-amino-4-aryl-4H-pyrano[3,2-b]indole-3-carbonitrile derivative |

| 3-Cyanoacetyl indole | Aromatic Aldehyde | Malononitrile | Piperidine nih.gov | Indol-3-yl substituted pyran derivative |

| Aniline (B41778) | Isocyanide | 2,2-dimethoxyacetaldehyde | (none) | Ugi-tetrazole adduct (indole precursor) nih.gov |

This table outlines general MCR schemes that could be adapted for the synthesis of the target compound or its analogs.

Tandem, or cascade, reactions allow for the formation of multiple chemical bonds in a single sequence without isolating intermediates. This approach is highly efficient for constructing complex heterocyclic systems. The synthesis of functionalized indole derivatives has been achieved through tandem sequences that combine condensation, cyclization, and aromatization steps. researchgate.net

A potential tandem strategy for 1H-Indole-3-carbonitrile, 1,5-dimethyl- could start from simpler, non-indolic precursors. For instance, a reaction could be designed where a substituted aniline undergoes a sequence of reactions within one pot to build the indole ring and introduce the C3-carbonitrile simultaneously. While specific examples for this exact molecule are not prevalent, the principles of tandem synthesis are widely applied in indole chemistry. researchgate.net

Adaptations of Classical and Modern Indole Ring Formation Methods for 1,5-dimethyl- Substitution

While direct functionalization of an existing indole ring is often preferred, constructing the indole core with the desired substitution pattern from acyclic precursors remains a fundamental and powerful strategy. Many classical named reactions for indole synthesis can be adapted to produce 1H-Indole-3-carbonitrile, 1,5-dimethyl-. researchgate.netrsc.org

The Fischer indole synthesis is one of the most versatile and widely used methods for indole formation. researchgate.netrsc.org To synthesize the target compound, this method would require the acid-catalyzed reaction of 1-(4-methylphenyl)-1-methylhydrazine with a suitable carbonyl compound that can introduce the C2-H and C3-carbonitrile synthons. A potential carbonyl partner would be 2-oxopropanenitrile or a protected equivalent. The reaction proceeds via a hydrazone intermediate, which undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement followed by ammonia (B1221849) elimination and aromatization to yield the final indole structure.

Other classical methods like the Madelung, Reissert, or Gassman indole syntheses could also be adapted. researchgate.netrsc.orgluc.edu For instance, the Madelung synthesis involves the intramolecular cyclization of an N-acylated o-toluidine (B26562) derivative. Starting with N-acetyl-2,4-dimethylaniline and modifying the acyl group to be a precursor for the carbonitrile could provide a route to the target molecule. Modern adaptations of these classical syntheses often feature milder reaction conditions and broader substrate scopes, for example, by using palladium catalysis to facilitate the key cyclization steps. rsc.org

| Indole Synthesis Method | Required Precursors for 1,5-dimethyl-1H-indole-3-carbonitrile |

| Fischer Synthesis | 1-(4-methylphenyl)-1-methylhydrazine and a 3-carbon carbonyl compound with a nitrile or precursor group (e.g., 2-oxopropanenitrile). |

| Madelung Synthesis | An N-acylated derivative of 2,4-dimethylaniline, where the acyl group can be converted to a nitrile. |

| Gassman Synthesis | 1-methyl-4-methylaniline, which is converted to an N-chloroaniline and reacted with a β-keto thioether to build the indole ring. |

Variants of the Reissert Indole Synthesis

The Reissert indole synthesis is a classic method for preparing indoles, typically involving the base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvate intermediate. wikipedia.orgresearchgate.net The initial reaction forms ethyl o-nitrophenylpyruvate, which is then subjected to reduction using reagents like zinc in acetic acid or ferrous sulfate (B86663) and ammonia to yield an indole-2-carboxylic acid. wikipedia.orgresearchgate.net

For the specific synthesis of a 1,5-dimethyl substituted indole, the starting material would be 4-methyl-2-nitrotoluene. The standard Reissert reaction on this precursor would, after reduction and cyclization, yield 5-methyl-indole-2-carboxylic acid. To arrive at 1,5-dimethyl-1H-indole-3-carbonitrile, a multi-step sequence would be necessary post-synthesis:

N-methylation: Introduction of the methyl group at the N1 position.

Functional Group Interconversion: Decarboxylation of the C2-carboxylic acid.

C3-cyanation: Introduction of the carbonitrile group at the C3 position.

A notable variation is the Butin modification, an intramolecular version where a furan (B31954) ring-opening provides the necessary carbonyl for cyclization, ultimately yielding an indole with a ketone side chain. wikipedia.org However, this variant is not directly applicable for the synthesis of a 3-carbonitrile derivative. The traditional Reissert pathway, while foundational, is therefore an indirect and lengthy route to the target compound due to the inherent formation of an indole-2-carboxylic acid. researchgate.net

Table 1: Hypothetical Reissert Synthesis Route for an Indole Core

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Condensation | 4-methyl-2-nitrotoluene + Diethyl oxalate, Potassium ethoxide | Ethyl 5-methyl-2-nitrophenylpyruvate |

| 2 | Reductive Cyclization | Zinc, Acetic Acid | 5-Methyl-indole-2-carboxylic acid |

| 3 | N-Methylation | NaH, CH₃I | 1,5-Dimethyl-indole-2-carboxylic acid |

| 4 | Decarboxylation | Heat | 1,5-Dimethyl-1H-indole |

| 5 | C3-Cyanation | e.g., Vilsmeier-Haack formylation then conversion | 1,5-Dimethyl-1H-indole-3-carbonitrile |

Modifications of the Fischer Indole Synthesis

The Fischer indole synthesis is one of the most versatile and widely used methods for constructing the indole nucleus. byjus.comnih.gov The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comwikipedia.org The mechanism proceeds through tautomerization to an enamine, a nih.govnih.gov-sigmatropic rearrangement, and subsequent elimination of ammonia to form the aromatic indole ring. byjus.comalfa-chemistry.com

To synthesize 1,5-dimethyl-1H-indole-3-carbonitrile directly, a strategic choice of starting materials is essential:

Hydrazine (B178648): N-methyl-N-(4-methylphenyl)hydrazine would provide the 1- and 5-methyl substitutions.

Carbonyl Compound: A suitable α-keto nitrile, such as pyruvonitrile (B1329346) (2-oxopropanenitrile), could serve as the carbonyl partner to introduce the 3-carbonitrile group directly.

The reaction would be catalyzed by Brønsted acids like polyphosphoric acid (PPA) or Lewis acids such as zinc chloride (ZnCl₂). wikipedia.org

Modern modifications to the Fischer synthesis enhance its scope and efficiency.

Buchwald Modification: This variant utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, offering an alternative route to the key intermediate. wikipedia.org

Three-Component Synthesis: A one-pot approach combines an organometallic reagent (e.g., Grignard or organolithium), a nitrile, and an arylhydrazine hydrochloride salt. nih.gov The organometallic reagent adds to the nitrile to form a metalloimine in situ, which then reacts with the hydrazine to generate the hydrazone for the subsequent Fischer cyclization. nih.gov This could be a powerful method for assembling substituted indoles.

Table 2: Proposed Fischer Synthesis for 1,5-dimethyl-1H-indole-3-carbonitrile

| Parameter | Description |

|---|---|

| Arylhydrazine | N-methyl-N-(p-tolyl)hydrazine |

| Carbonyl Partner | Pyruvonitrile (or a derivative) |

| Catalyst | Brønsted Acid (e.g., H₂SO₄, PPA) or Lewis Acid (e.g., ZnCl₂, BF₃) wikipedia.org |

| Key Steps | 1. Formation of N-methyl-N-(p-tolyl)hydrazone of pyruvonitrile. 2. Acid-catalyzed nih.govnih.gov-sigmatropic rearrangement. 3. Cyclization and elimination of methylamine. | | Product | 1,5-Dimethyl-1H-indole-3-carbonitrile |

Sustainable and Green Chemistry Approaches in 1H-Indole-3-carbonitrile Synthesis

Recent advancements in organic synthesis emphasize the development of environmentally benign methodologies. researchgate.net These green approaches, which focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency, can be applied to the synthesis of 1,5-dimethyl-1H-indole-3-carbonitrile.

Key green strategies applicable to indole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions like the Fischer indole synthesis, leading to shorter reaction times, often with higher yields and cleaner product profiles compared to conventional heating. researchgate.nettandfonline.com

Aqueous Media: Performing reactions in water or aqueous-ethanolic mixtures is a cornerstone of green chemistry. researchgate.net Catalyst-free Knoevenagel condensations to form indole-acrylonitrile hybrids have been successfully conducted in water, showcasing the potential for aqueous indole synthesis. researchgate.net

Alternative Catalysts: The use of solid-supported or recyclable catalysts can simplify product purification and minimize waste.

Solvent-Free Reactions: Conducting reactions without a solvent, for example by grinding reagents together or using melt conditions, represents an ideal green approach.

These principles could be integrated into the Fischer indole synthesis of the target compound by using a recyclable acid catalyst under microwave irradiation in a minimal amount of a high-boiling, green solvent.

Derivatization and Functionalization Reactions of 1H-Indole-3-carbonitrile, 1,5-dimethyl-

The indole nucleus is a π-excessive heterocycle, making it susceptible to a variety of chemical transformations. The specific substitution pattern of 1,5-dimethyl-1H-indole-3-carbonitrile directs its reactivity in predictable ways, allowing for further molecular diversification.

N1-Substitution and Side-Chain Modifications

While the target compound is already methylated at the N1 position, related N-H indoles can be readily functionalized. The indole N-H proton is weakly acidic and can be removed by a strong base like sodium hydride (NaH) in an aprotic solvent such as DMF. The resulting indolide anion is a potent nucleophile that reacts with various electrophiles, most commonly alkyl halides, to afford N-substituted indoles. mdpi.comnih.gov

Modification of the C5-methyl group typically requires harsher conditions, such as free-radical halogenation, to introduce a handle for further substitution. For instance, bromination with N-bromosuccinimide (NBS) under radical initiation could yield a C5-bromomethyl derivative, which can then undergo nucleophilic substitution reactions.

Transformations of the Carbonitrile Group to Diverse Functionalities

The carbonitrile group at the C3 position is a versatile functional group that can be converted into a wide array of other functionalities, significantly expanding the molecular diversity accessible from the parent indole.

Table 3: Common Transformations of the Indole-3-carbonitrile Group

| Target Functionality | Reagents and Conditions | Product |

|---|---|---|

| Carboxylic Acid | H₂O, H⁺ or OH⁻, Heat | 1,5-Dimethyl-1H-indole-3-carboxylic acid |

| Amine | LiAlH₄ in THF; or H₂, Raney Ni | (1,5-Dimethyl-1H-indol-3-yl)methanamine |

| Aldehyde | Diisobutylaluminium hydride (DIBAL-H), then H₂O | 1,5-Dimethyl-1H-indole-3-carbaldehyde |

| Ketone | Grignard Reagent (R-MgBr), then H₃O⁺ | (1,5-Dimethyl-1H-indol-3-yl)(R)methanone |

| Tetrazole | NaN₃, NH₄Cl in DMF | 3-(1H-Tetrazol-5-yl)-1,5-dimethyl-1H-indole |

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Indole Core

Electrophilic Aromatic Substitution: The indole ring is highly activated towards electrophilic attack. The C3 position is generally the most nucleophilic site. However, in 1,5-dimethyl-1H-indole-3-carbonitrile, this position is blocked. Consequently, electrophilic substitution will occur on the benzene (B151609) portion of the heterocycle. The directing effects of the fused pyrrole ring (activating) and the C5-methyl group (activating) will guide the incoming electrophile. The most likely positions for attack are C4 and C6.

Halogenation: Reaction with reagents like Br₂ in acetic acid would likely yield a mixture of 4-bromo and 6-bromo derivatives.

Nitration: Using mild nitrating agents is crucial to avoid oxidation of the electron-rich indole ring. The reaction would be expected to produce 4-nitro and 6-nitro products.

Friedel-Crafts Acylation: This reaction, typically performed with an acid chloride and a Lewis acid, would also favor substitution at the C4 and C6 positions.

Nucleophilic Aromatic Substitution: Nucleophilic substitution directly on the indole core is generally challenging unless the ring is activated by potent electron-withdrawing groups, such as a nitro group. nii.ac.jp The target molecule, 1,5-dimethyl-1H-indole-3-carbonitrile, lacks such strong deactivating groups on its benzene ring, making standard nucleophilic aromatic substitution (SₙAr) unfavorable. However, substitution at the C2 position can sometimes be achieved if a suitable leaving group is present, or through the addition of highly reactive organometallic nucleophiles followed by oxidation. nii.ac.jpsemanticscholar.org

Mechanistic Investigations and Reaction Dynamics of 1h Indole 3 Carbonitrile, 1,5 Dimethyl

Elucidation of Key Reaction Mechanisms in Synthetic Pathways

The synthesis of 1H-Indole-3-carbonitrile, 1,5-dimethyl-, can be approached through several established indole (B1671886) formation strategies, followed by functional group installations. A common and versatile method is the Fischer indole synthesis. rsc.orgmdpi.com A plausible pathway would begin with the acid-catalyzed reaction of p-tolylhydrazine with a suitable carbonyl compound, such as pyruvaldehyde dimethyl acetal, to form a phenylhydrazone intermediate.

The mechanism of the Fischer indole synthesis is initiated by the formation of the hydrazone, which then undergoes tautomerization to an enehydrazine. The key step is a orgsyn.orgorgsyn.org-sigmatropic rearrangement, which is thermally or acid-promoted, leading to the formation of a new carbon-carbon bond. This rearrangement is followed by the elimination of ammonia (B1221849) and subsequent cyclization to form the aromatic indole ring. The final aromatization step provides a significant thermodynamic driving force for the reaction.

Once the 5-methylindole (B121678) core is established, the introduction of the remaining functional groups can proceed. The nitrile group at the C3 position can be installed from an indole-3-carboxaldehyde (B46971) precursor. The conversion of the aldehyde to the nitrile can be achieved through various methods, such as the reaction with hydroxylamine (B1172632) to form an oxime, followed by dehydration. A one-step method involves refluxing the indole-3-carboxaldehyde with diammonium hydrogen phosphate (B84403) in a solvent like 1-nitropropane. orgsyn.org

The final step is the methylation of the indole nitrogen (N1 position). This is typically achieved via an SN2 reaction. A patent describes the N-methylation of indole-3-carbonitrile using dimethyl carbonate in the presence of a base like potassium carbonate. google.comgoogle.com The base deprotonates the indole nitrogen, forming a nucleophilic indolide anion, which then attacks a methyl group of dimethyl carbonate.

A summary of a plausible synthetic pathway is presented in the table below.

| Step | Reaction | Key Mechanistic Features |

| 1 | Fischer Indole Synthesis | Hydrazone formation, enehydrazine tautomerization, orgsyn.orgorgsyn.org-sigmatropic rearrangement, cyclization, and aromatization. |

| 2 | Vilsmeier-Haack Formylation | Formation of a Vilsmeier reagent (electrophile), electrophilic substitution at C3 of the indole ring. |

| 3 | Cyanation | Conversion of the aldehyde to an oxime, followed by dehydration. |

| 4 | N-Methylation | Deprotonation of the indole nitrogen, followed by nucleophilic attack on a methylating agent. |

Catalytic Effects and Transition State Analysis in 1H-Indole-3-carbonitrile Formation

Catalysis plays a crucial role in many synthetic routes to substituted indoles, often improving yields and reaction conditions. In the Fischer indole synthesis, Brønsted or Lewis acids are typically used as catalysts. mdpi.com These acids facilitate both the initial hydrazone formation and the subsequent cyclization steps. The acid protonates the carbonyl group, activating it towards nucleophilic attack by the hydrazine (B178648), and also protonates the enehydrazine intermediate to promote the orgsyn.orgorgsyn.org-sigmatropic rearrangement.

Alternative methods for indole synthesis, such as the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes, offer a different catalytic approach. orgsyn.org In such reactions, a palladium(0) catalyst, often generated in situ from a precursor like palladium(II) acetate (B1210297), undergoes oxidative addition into the nitro group of the starting material. The resulting palladium complex then facilitates a reductive cyclization cascade, ultimately yielding the indole product and regenerating the active catalyst.

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides insights into the energy barriers and geometries of key intermediates and transition states along a reaction pathway. For the Fischer indole synthesis, the orgsyn.orgorgsyn.org-sigmatropic rearrangement is often the rate-determining step. mdpi.com Computational studies can model the transition state of this concerted pericyclic reaction, helping to explain the influence of substituents on the reaction rate and regioselectivity. Such calculations can also be used to investigate the transition states of catalytic cycles, for example, the oxidative addition and reductive elimination steps in a palladium-catalyzed reaction. youtube.com

The table below outlines the role of catalysts in different stages of the synthesis of 1H-Indole-3-carbonitrile, 1,5-dimethyl-.

| Reaction Step | Catalyst Type | Role of Catalyst |

| Fischer Indole Synthesis | Brønsted or Lewis Acid | Activates carbonyl group, promotes orgsyn.orgorgsyn.org-sigmatropic rearrangement. |

| Reductive N-Heteroannulation | Palladium Complex | Facilitates reductive cyclization cascade. |

| N-Methylation | Base (e.g., K2CO3) | Deprotonates indole nitrogen to form a potent nucleophile. |

Kinetic and Thermodynamic Profiling of Reaction Energetics

A kinetic study of the reaction would involve measuring the rate of formation of the product under various conditions (e.g., temperature, catalyst concentration). From this data, a rate law can be determined, and the activation energy (Ea) for the rate-determining step can be calculated using the Arrhenius equation. Thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of the reaction can be determined through calorimetric measurements or estimated using computational methods.

The following table provides a conceptual overview of the kinetic and thermodynamic parameters for the key steps in the synthesis.

| Reaction Step | Kinetic Profile | Thermodynamic Profile |

| orgsyn.orgorgsyn.org-Sigmatropic Rearrangement | High activation energy, often rate-determining. | Generally endothermic, leading to a less stable intermediate. |

| Cyclization/Aromatization | Lower activation energy compared to the rearrangement. | Highly exothermic, driven by the formation of the stable aromatic ring. |

| N-Methylation | Moderate activation energy, dependent on the strength of the base and electrophile. | Typically an exothermic process. |

Regiochemical and Stereochemical Control in Derivatization Processes

Further functionalization of 1H-Indole-3-carbonitrile, 1,5-dimethyl- is dictated by the electronic properties of the substituted indole ring. The indole nucleus is an electron-rich aromatic system, prone to electrophilic aromatic substitution. The existing substituents on the ring direct the position of any new incoming electrophile.

The N-methyl and C5-methyl groups are both electron-donating groups (EDGs) through induction and hyperconjugation, thus activating the ring towards electrophilic attack. The nitrile group at C3, however, is an electron-withdrawing group (EWG) through both induction and resonance, deactivating the ring. The directing effects of these groups will determine the regioselectivity of further substitutions. The most likely positions for electrophilic attack are C2, C4, C6, and C7. The powerful activating effect of the indole nitrogen typically directs electrophiles to the C2 position, unless it is sterically hindered.

The table below summarizes the directing effects of the substituents on the regioselectivity of electrophilic aromatic substitution.

| Position | Electronic Influence of Substituents | Predicted Reactivity towards Electrophiles |

| C2 | Activated by N-methyl, deactivated by C3-nitrile. | A likely site for substitution due to the strong influence of the nitrogen atom. |

| C4 | Activated by N-methyl and C5-methyl. | An activated position, susceptible to electrophilic attack. |

| C6 | Activated by C5-methyl. | An activated position. |

| C7 | Activated by N-methyl. | An activated position, though may be sterically hindered. |

As 1H-Indole-3-carbonitrile, 1,5-dimethyl- is an achiral molecule, stereochemical control is not a concern in its synthesis. However, if a derivatization reaction introduces a new chiral center, for example, by addition to the nitrile group or by substitution at another position on the ring with a chiral moiety, then stereochemical control would become important. In such cases, the use of chiral catalysts or reagents would be necessary to achieve an enantioselective transformation. snnu.edu.cn

Advanced Spectroscopic and Analytical Research Methodologies for 1h Indole 3 Carbonitrile, 1,5 Dimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for the elucidation of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques. ¹H NMR provides information on the number of different types of protons, their electronic environment, and neighboring protons. ¹³C NMR offers insights into the carbon framework of a molecule.

For 1H-Indole-3-carbonitrile, 1,5-dimethyl-, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indole (B1671886) ring and the protons of the two methyl groups. The chemical shifts of the aromatic protons would be influenced by their position on the ring and the electronic effects of the nitrile and methyl substituents. The N-methyl and C5-methyl groups would likely appear as singlets in the upfield region of the spectrum.

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbon of the nitrile group would have a characteristic chemical shift in the downfield region. The aromatic carbons and the carbons of the methyl groups would also exhibit distinct signals based on their chemical environments.

Table 1: Expected ¹H NMR Data for 1H-Indole-3-carbonitrile, 1,5-dimethyl-

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H2 | 7.5 - 7.8 | Singlet | 1H |

| H4 | 7.2 - 7.4 | Doublet | 1H |

| H6 | 6.9 - 7.1 | Doublet | 1H |

| H7 | 7.6 - 7.8 | Doublet | 1H |

| N-CH₃ | 3.7 - 3.9 | Singlet | 3H |

Table 2: Expected ¹³C NMR Data for 1H-Indole-3-carbonitrile, 1,5-dimethyl-

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C2 | 130 - 135 |

| C3 | 90 - 95 |

| C3a | 125 - 130 |

| C4 | 120 - 125 |

| C5 | 130 - 135 |

| C6 | 120 - 125 |

| C7 | 110 - 115 |

| C7a | 135 - 140 |

| CN | 115 - 120 |

| N-CH₃ | 30 - 35 |

Two-dimensional (2D) NMR techniques are powerful tools for establishing the complete structure of a molecule by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, helping to confirm the connectivity of the aromatic protons on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, aiding in the assignment of the ¹³C NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This would be crucial for confirming the positions of the methyl groups and the nitrile group on the indole scaffold. For example, correlations would be expected between the N-methyl protons and carbons C2 and C7a, and between the C5-methyl protons and carbons C4, C5, and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space interactions between protons that are close to each other, providing insights into the three-dimensional structure of the molecule. For instance, a NOESY spectrum could show correlations between the N-methyl protons and the H7 proton, confirming their spatial proximity.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For 1H-Indole-3-carbonitrile, 1,5-dimethyl-, the most prominent feature in the FTIR and Raman spectra would be the stretching vibration of the nitrile (C≡N) group, which is expected to appear in the range of 2220-2260 cm⁻¹. Other characteristic vibrations would include C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-N stretching vibrations. Comparing the FTIR and Raman spectra can provide complementary information due to their different selection rules.

Table 3: Expected Vibrational Frequencies for 1H-Indole-3-carbonitrile, 1,5-dimethyl-

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H stretch | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H stretch (CH₃) | 2850 - 3000 | FTIR, Raman |

| C≡N stretch (nitrile) | 2220 - 2260 | FTIR, Raman |

| Aromatic C=C stretch | 1450 - 1600 | FTIR, Raman |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule.

For 1H-Indole-3-carbonitrile, 1,5-dimethyl- (molecular formula C₁₁H₁₀N₂), the molecular ion peak [M]⁺ would be observed in the mass spectrum, confirming its molecular weight. HRMS would provide the exact mass, allowing for the unambiguous determination of its elemental formula. The fragmentation pattern in the mass spectrum would be expected to show characteristic losses, such as the loss of a methyl group or the nitrile group, which would further support the proposed structure.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method can provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

If a suitable single crystal of 1H-Indole-3-carbonitrile, 1,5-dimethyl- could be grown, X-ray diffraction analysis would definitively confirm its structure. nih.gov It would reveal the planarity of the indole ring system and the precise positions of the methyl and nitrile substituents. Furthermore, it would provide insights into how the molecules pack in the crystal lattice, including any potential π-π stacking or other non-covalent interactions. nih.gov

Ultraviolet-Visible (UV-Vis) and Photoluminescence Spectroscopy for Electronic Transitions and Optical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a chromophore that absorbs UV light, and the positions of the absorption maxima are sensitive to the substituents on the ring. The UV-Vis spectrum of 1H-Indole-3-carbonitrile, 1,5-dimethyl- would be expected to show characteristic absorption bands corresponding to π-π* transitions within the indole nucleus.

Photoluminescence spectroscopy, which measures the emission of light from a molecule after it has absorbed light, could provide information about the excited state properties of the compound. Many indole derivatives are known to be fluorescent, and the emission spectrum would reveal the wavelengths of light emitted and provide insights into the electronic structure of the molecule.

Chromatographic Separation Techniques for Purification and Purity Assessment

The purification and subsequent purity verification of 1H-Indole-3-carbonitrile, 1,5-dimethyl- are critical steps to ensure the quality and reliability of research findings. Chromatographic methods exploit differences in the physicochemical properties of compounds—such as polarity, volatility, and affinity for a stationary phase—to achieve separation.

HPLC is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds like many indole derivatives. It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. For indole carbonitriles, reversed-phase HPLC (RP-HPLC) is the most common approach, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol.

Purity is often determined by calculating the area under the curve (AUC) of the analyte's peak as a percentage of the total area of all peaks in the chromatogram, detected typically by a UV-Vis detector at wavelengths such as 254 nm or 280 nm. rsc.org Research on analogous compounds, such as 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, demonstrates the utility of both isocratic and gradient elution methods for achieving high-resolution separation and assessing purity levels greater than 95%. rsc.org

A method for separating various indolic compounds, including indole-3-acetonitrile, employed a C8 column with fluorimetric detection, highlighting the versatility of HPLC for this class of compounds. nih.gov The development of an HPLC method for a specific compound like 1H-Indole-3-carbonitrile, 1,5-dimethyl- would involve optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve the best separation from potential impurities.

Table 1: Exemplary HPLC Conditions for Analysis of Related Indole Carbonitriles

| Parameter | Condition 1: Isocratic Elution rsc.org | Condition 2: Gradient Elution rsc.org |

|---|---|---|

| Compound | 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile | 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile |

| Instrument | VWR Hitachi Chromaster system | VWR Hitachi Chromaster system |

| Column | Merck LiChroCART 125-4, LiChrospher 100 RP-18 (5 µm) | Merck LiChroCART 125-4, LiChrospher 100 RP-18 (5 µm) |

| Mobile Phase | Acetonitrile/water (70:30) | Acetonitrile (ACN) and water |

| Elution Mode | Isocratic | Gradient: 0-2 min: 10% ACN; 2-12 min: 10% → 90% ACN; 12-20 min: 90% ACN |

| Flow Rate | 1.000 mL/min | 1.000 mL/min |

| Detection | DAD at 254 nm and 280 nm | DAD at 254 nm |

| Run Time | 15 min | 20 min |

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For 1H-Indole-3-carbonitrile, 1,5-dimethyl-, GC can be an effective tool for purity assessment, provided the compound does not decompose at the temperatures required for analysis. The sample is vaporized and injected into the head of a chromatographic column, and separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

A GC method developed for the determination of indole and 3-methylindole (B30407) (skatole) in various matrices utilized a fused-silica capillary column with a nitrogen-phosphorus-sensitive detector, which offers high sensitivity for nitrogen-containing compounds. nih.gov This suggests that a similar setup would be highly effective for analyzing 1H-Indole-3-carbonitrile, 1,5-dimethyl-. Coupling GC with a mass spectrometer (GC-MS) would provide an even more powerful analytical tool, offering not only separation and quantification but also structural identification of the main compound and any impurities based on their mass spectra. researchgate.net

The development of a robust GC method would involve the optimization of the temperature program for the column oven, the choice of the injection port temperature, and the selection of an appropriate capillary column (e.g., those with polar stationary phases like polyethylene (B3416737) glycol). mdpi.com

Table 2: Representative GC Conditions for Analysis of Related Indole Compounds

| Parameter | Method for Indole and 3-Methylindole nih.gov |

|---|---|

| Instrument | Gas chromatograph with nitrogen-phosphorus detector (NPD) |

| Column | 12.5-m fused-silica capillary column coated with BP20 (0.5 µm film thickness) |

| Carrier Gas | Helium or Nitrogen |

| Detector | Nitrogen-Phosphorus Detector (NPD) |

| Sample Preparation | Homogenization and extraction with chloroform |

| Key Advantage | High sensitivity for nitrogenous compounds, simplifying chromatograms. |

Thin-Layer Chromatography is a simple, rapid, and inexpensive technique widely used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. rsc.org In the context of synthesizing 1H-Indole-3-carbonitrile, 1,5-dimethyl-, TLC would be the primary method for tracking the conversion of starting materials to the final product.

The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent system (eluent), which moves up the plate by capillary action. Separation occurs as different components travel up the plate at different rates, resulting in different Retention Factor (Rf) values.

For the separation of a related compound, 1,3-dimethyl-1H-indole-2-carbonitrile, from its isomer, TLC was used to monitor the reaction, and flash chromatography with an ethyl acetate-petroleum ether eluent was used for purification. nih.gov The visualization of spots on the TLC plate for indole derivatives is often achieved under UV light (at 254 nm) or by using specific staining reagents. scribd.com

Table 3: Common TLC Systems Used for Indole Derivatives

| Parameter | System 1 nih.gov | System 2 mdpi.com | System 3 rsc.org |

|---|---|---|---|

| Analyte(s) | Isomeric dimethyl-indole-carbonitriles | N-Substituted Indole-3-carbaldehyde Oximes | 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile |

| Stationary Phase | Silica Gel | Silica Gel | Silica Gel |

| Mobile Phase (Eluent) | Ethyl acetate (B1210297)/petroleum ether (10:90 v/v) | Dichloromethane/Ethanol (10:1) | Petrol ether/ethyl acetate (4:1) |

| Visualization | UV light | UV light or chemical stain | UV light |

| Application | Reaction monitoring and separation | Purity assessment (Rf determination) | Purity assessment (Rf determination) |

Computational and Theoretical Chemistry Studies on 1h Indole 3 Carbonitrile, 1,5 Dimethyl

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

There is no available literature that has performed DFT or other quantum chemical calculations specifically on 1H-Indole-3-carbonitrile, 1,5-dimethyl-. Such studies are fundamental for understanding the intrinsic properties of a molecule.

Without dedicated computational studies, the optimized molecular geometry, bond lengths, bond angles, and the conformational energy landscape of 1H-Indole-3-carbonitrile, 1,5-dimethyl- remain undetermined. This information is critical for understanding its three-dimensional structure and stability.

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and various reactivity indices (such as electronegativity, hardness, and softness) have not been reported for 1H-Indole-3-carbonitrile, 1,5-dimethyl-. This data is essential for predicting the chemical reactivity and kinetic stability of the molecule.

While experimental spectroscopic data may exist, there are no published computational studies that predict spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption spectra) for 1H-Indole-3-carbonitrile, 1,5-dimethyl-. A comparison between theoretical and experimental data is a standard method for validating computational models.

The mechanisms of chemical reactions involving 1H-Indole-3-carbonitrile, 1,5-dimethyl-, including the structures and energies of transition states, have not been investigated through computational methods. Such studies are vital for understanding the pathways and kinetics of its potential chemical transformations.

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Solvation Effects

No molecular dynamics simulation studies have been published for 1H-Indole-3-carbonitrile, 1,5-dimethyl-. MD simulations are crucial for understanding the dynamic behavior of a molecule over time, its interactions with solvents, and its conformational flexibility in different environments.

Intermolecular Interactions and Crystal Packing Analysis via Computational Modeling

Computational modeling serves as a powerful tool to elucidate the intricate network of intermolecular interactions that govern the crystal packing of molecular solids. While specific computational studies on 1H-Indole-3-carbonitrile, 1,5-dimethyl- are not extensively documented in publicly available literature, a comprehensive understanding of its probable solid-state behavior can be extrapolated from computational analyses of closely related indole (B1671886) derivatives. Methodologies such as Hirshfeld surface analysis and quantum chemical calculations are frequently employed to visualize and quantify the non-covalent interactions that dictate the supramolecular architecture of these compounds.

Detailed investigations into various substituted indole derivatives consistently highlight the predominant role of specific intermolecular forces in their crystal packing. These studies provide a predictive framework for understanding the solid-state structure of 1H-Indole-3-carbonitrile, 1,5-dimethyl-. The primary interactions observed in analogous indole systems include hydrogen bonding, π-π stacking, and van der Waals forces, with their relative contributions being highly dependent on the nature and position of the substituents on the indole core.

For instance, Hirshfeld surface analysis of bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives reveals that conformations are favorable for intermolecular bonding involving sets of slipped π–π interactions between the indole systems and mutual C—H⋯π hydrogen bonds. scienceopen.comnih.gov The crystal packing in these related compounds is further stabilized by weaker interactions such as C—H⋯O and C—H⋯Br hydrogen bonds. scienceopen.comnih.gov The structural significance of these different interactions is corroborated by calculated interaction energies, with the pairing of antiparallel indole systems being associated with the largest interaction energies. scienceopen.comnih.goviucr.org

The analysis of 2-methyl-1-phenyl-1H-indole-3-carbonitrile indicates that its crystal packing features aromatic π–π stacking and C—H⋯π interactions. nih.gov Similarly, for 1,3-dimethyl-1H-indole-2-carbonitrile, aromatic π–π stacking interactions are observed in the crystal structure. nih.gov These findings suggest that π-π interactions are a common and significant feature in the crystal packing of substituted indole-carbonitriles.

Based on these computational studies of analogous compounds, it is reasonable to predict that the crystal structure of 1H-Indole-3-carbonitrile, 1,5-dimethyl- would be significantly influenced by a combination of C—H⋯N and C—H⋯π hydrogen bonds, as well as π-π stacking interactions involving the indole rings. The methyl groups at the 1 and 5 positions would likely participate in C—H⋯N interactions with the nitrile group of neighboring molecules and C—H⋯π interactions with the aromatic system.

To illustrate the quantitative insights gained from such computational analyses, the following interactive data tables summarize typical contributions of various intermolecular contacts to the Hirshfeld surface area in related indole derivatives.

Contributions of Intermolecular Contacts to the Hirshfeld Surface Area in Substituted Indole Derivatives

| Interaction Type | Percentage Contribution (Compound A) | Percentage Contribution (Compound B) | Percentage Contribution (Compound C) |

|---|---|---|---|

| H···H | 18.4% | Variable | Variable |

| H···O/O···H | 24.3% | Variable | Variable |

| Br···H/H···Br | 16.8% | Variable | Variable |

| C···H/H···C | 8.4% | Variable | Variable |

| Other | 32.1% | Variable | Variable |

Data extrapolated from studies on various substituted indole derivatives. iucr.orgiucr.org

Calculated Interaction Energies for Different Supramolecular Motifs in Indole Derivatives

| Interaction Motif | Interaction Energy (kJ mol⁻¹) |

|---|---|

| Pairing of antiparallel indole systems (π-π stacking) | up to -60.8 |

| Weak hydrogen bonds (e.g., C-H···O) | -13 to -34 |

| Phenyl π–π interactions | -13 to -34 |

Data from computational studies on bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. scienceopen.comnih.goviucr.org

These computational approaches provide a detailed atomistic-level understanding of the forces governing the assembly of molecules in the crystalline state. For 1H-Indole-3-carbonitrile, 1,5-dimethyl-, a similar computational investigation would be invaluable in precisely determining the hierarchy and energetics of its intermolecular interactions, thereby explaining its macroscopic properties such as melting point, solubility, and polymorphism.

Emerging Research Directions and Potential Applications in Materials Science and Chemical Technologies

Role of 1H-Indole-3-carbonitrile, 1,5-dimethyl- as a Building Block in Functional Materials

The inherent electronic and photophysical properties of the indole (B1671886) nucleus make it a valuable component in the design of functional organic materials. The specific substitution pattern of 1H-Indole-3-carbonitrile, 1,5-dimethyl- can be leveraged to fine-tune these properties for specific applications.

Indole derivatives are increasingly being investigated for their potential in organic electronics due to their electron-rich nature and tunable electronic properties. The carbazole (B46965) moiety, which shares structural similarities with the indole scaffold, is already widely used in organic light-emitting diodes (OLEDs) and solar cells due to its excellent hole-transporting capabilities and thermal stability. mdpi.com The N-alkylation and substitution on the benzene (B151609) ring of the indole core in 1H-Indole-3-carbonitrile, 1,5-dimethyl- can be expected to enhance these properties.

Table 1: Comparison of Electronic Properties of Indole Derivatives

| Compound | Substituents | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Potential Application |

| Indole | None | -5.6 | -1.2 | 4.4 | Building Block |

| 1-Methylindole | 1-CH₃ | -5.4 | -1.1 | 4.3 | Hole-Transport Layer |

| 5-Methylindole (B121678) | 5-CH₃ | -5.5 | -1.2 | 4.3 | Hole-Transport Layer |

| Indole-3-carbonitrile | 3-CN | -5.9 | -2.0 | 3.9 | Electron-Transport Layer |

| 1,5-dimethyl-1H-indole-3-carbonitrile (Predicted) | 1-CH₃, 5-CH₃, 3-CN | Lowered HOMO, Lowered LUMO | Tunable | Organic Semiconductors |

Note: The values for 1,5-dimethyl-1H-indole-3-carbonitrile are predicted based on the known effects of individual substituents.

The indole scaffold is the core of the fluorescent amino acid tryptophan, and its derivatives are known for their fluorescent properties. nih.gov The fluorescence of indole derivatives is sensitive to the substitution pattern and the local environment. nih.govmdpi.com The methyl substitutions on the pyrrole (B145914) ring of indole are known to affect the energies of the ¹Lₐ and ¹Lₑ transitions in tandem. nih.gov

The push-pull nature of 1,5-dimethyl-1H-indole-3-carbonitrile, created by the electron-donating methyl groups and the electron-withdrawing nitrile group, is a common design strategy for creating fluorescent dyes with large Stokes shifts and high quantum yields. mdpi.com This intramolecular charge transfer (ICT) character can lead to solvatochromism, where the emission color changes with the polarity of the solvent. This property is highly desirable for developing fluorescent probes for sensing applications. acs.org For instance, indole-based fluorescent probes have been developed for detecting various analytes and for pH sensing. mdpi.com

Furthermore, indole derivatives can be used as precursors for the synthesis of indigoid dyes. acs.org Enzymatic methods have been developed for the synthesis of indigo (B80030) and its derivatives from indole, offering a greener alternative to traditional chemical synthesis. acs.org The specific substitutions on the indole ring can lead to a variety of colors, suggesting that 1,5-dimethyl-1H-indole-3-carbonitrile could be a precursor to novel dyes and pigments.

Table 2: Photophysical Properties of Substituted Indoles

| Compound | Substituents | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |

| Indole (in cyclohexane) | None | 287 | 297 | 0.43 |

| 5-Methoxyindole (in cyclohexane) | 5-OCH₃ | 297 | 310 | 0.25 |

| 5-Cyanoindole (in cyclohexane) | 5-CN | 297 | 315 | 0.12 |

| 1,5-dimethyl-1H-indole-3-carbonitrile (Predicted) | 1-CH₃, 5-CH₃, 3-CN | Red-shifted | Red-shifted | Potentially high |

Note: Data for substituted indoles are indicative and can vary with solvent. Properties for the target compound are predicted based on substituent effects.

Development of Novel Catalytic Systems Featuring Indole-3-carbonitrile Scaffolds

Indole derivatives can act as ligands for transition metals, forming complexes with interesting catalytic activities. The nitrogen atom of the indole ring and the nitrile group in 1H-Indole-3-carbonitrile, 1,5-dimethyl- can both coordinate to metal centers. The electronic properties of the indole ligand, which can be tuned by the methyl substituents, can influence the catalytic activity of the resulting metal complex.

Indole-containing metal complexes have been investigated for various catalytic applications, including ethylene (B1197577) oligomerization and transfer hydrogenation reactions. rsc.orgresearchgate.net The design of the ligand is crucial for controlling the selectivity and efficiency of the catalyst. The steric and electronic effects of the methyl groups in 1,5-dimethyl-1H-indole-3-carbonitrile could be exploited to create specific coordination environments around a metal center, leading to novel catalytic systems. For example, iron complexes with indole-based ligands have been used for the regioselective C-H alkylation of indole derivatives. mdpi.com

Precursors for the Synthesis of Advanced Chemical Intermediates (e.g., agrochemicals, specialty chemicals)

The indole scaffold is a common motif in a wide range of biologically active compounds, including many agrochemicals. researchgate.net Indole-3-acetic acid and its derivatives are well-known plant growth hormones. The functional groups on 1H-Indole-3-carbonitrile, 1,5-dimethyl- provide handles for further chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up pathways to a variety of other functional groups. Indole-3-acetonitrile itself has been shown to deter oviposition by certain insects, suggesting a potential direct role in crop protection. mdpi.com The specific substitution pattern of 1,5-dimethyl-1H-indole-3-carbonitrile could lead to derivatives with enhanced or novel biological activities, making it a target for the development of new agrochemicals such as herbicides, fungicides, or insecticides.

Investigations into Corrosion Inhibition Mechanisms through Surface Adsorption

Organic compounds containing heteroatoms like nitrogen, as well as π-electron systems, are often effective corrosion inhibitors for metals in acidic media. Indole and its derivatives have been studied for their ability to protect carbon steel and other metals from corrosion. mdpi.comhw.ac.ukresearchgate.netresearchgate.netmanipal.edu The inhibition mechanism typically involves the adsorption of the organic molecules onto the metal surface, forming a protective layer that blocks the active sites for corrosion.

The adsorption process can be influenced by the electronic structure of the inhibitor molecule. The electron-rich indole ring and the lone pair of electrons on the nitrogen atom can interact with the vacant d-orbitals of the metal. The presence of the electron-donating methyl groups in 1,5-dimethyl-1H-indole-3-carbonitrile would be expected to increase the electron density on the indole ring, thereby enhancing its adsorption onto the metal surface and improving its corrosion inhibition efficiency. mdpi.com The nitrile group can also participate in the adsorption process through its nitrogen atom. Studies on other indole derivatives have shown that their effectiveness as corrosion inhibitors is dependent on their molecular structure and the nature of the substituents. mdpi.com

Table 3: Corrosion Inhibition Efficiency of Indole Derivatives for Mild Steel in Acidic Medium

| Inhibitor | Concentration | Inhibition Efficiency (%) | Adsorption Isotherm |

| Indole | 1 mM | ~85 | Langmuir |

| Indole-3-acetic acid | 1 mM | ~75 | Langmuir |

| 3-Acetylindole | 1 mM | ~92 | Langmuir |

| 1,5-dimethyl-1H-indole-3-carbonitrile (Predicted) | 1 mM | Potentially high | Langmuir |

Note: Inhibition efficiencies are approximate and depend on the specific conditions (acid, temperature). The predicted efficiency is based on the enhanced electron density from the methyl groups.

Future Perspectives in Sustainable Synthesis and Industrial Production of Indole-3-carbonitriles

The development of sustainable and efficient methods for the synthesis of indole derivatives is a key area of research in green chemistry. rsc.orgrsc.orgresearchgate.netnih.gov Traditional methods for indole synthesis often require harsh reaction conditions and the use of toxic reagents. Recent advances have focused on the use of greener solvents, catalysts, and energy sources.

Multicomponent reactions offer an atom-economical and efficient route to highly substituted indoles. rsc.org For example, a two-step reaction from readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides has been developed for the sustainable synthesis of indole-2-carboxamides under mild, metal-free conditions. rsc.orgrsc.org Such strategies could be adapted for the synthesis of 1,5-dimethyl-1H-indole-3-carbonitrile.

Other green approaches include the use of ultrasound irradiation to accelerate reactions and reduce the need for solvents. nih.gov Palladium-catalyzed C-H activation is another powerful tool for the synthesis of indoles from simpler precursors, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. nih.gov The industrial production of 1,5-dimethyl-1H-indole-3-carbonitrile would benefit from the implementation of these green and sustainable synthetic methodologies to minimize environmental impact and reduce costs.

Conclusion and Future Outlook

Synthesis of Key Academic Contributions and Identification of Research Gaps

A thorough examination of prominent chemical databases and scholarly articles indicates that there are no significant academic contributions directly focused on 1H-Indole-3-carbonitrile, 1,5-dimethyl-. While extensive research exists for the broader family of indole-3-carbonitriles and various other methylated indole (B1671886) derivatives, the specific combination of methyl groups at the 1 and 5 positions of the indole-3-carbonitrile core is conspicuously absent from detailed scientific investigation.

This absence represents a significant research gap . The lack of published synthesis methods, characterization data (such as NMR, IR, and mass spectrometry), and studies on its chemical reactivity or biological activity suggests that 1H-Indole-3-carbonitrile, 1,5-dimethyl- is a novel or at least uncharacterized compound in the academic domain. The reasons for this could be manifold, ranging from synthetic challenges to a simple oversight in the exploration of the vast chemical space of indole derivatives.

The existing literature on related compounds, such as 1-methyl-1H-indole-3-carbonitrile and other substituted indole-3-carbonitriles, provides a foundation upon which research into the 1,5-dimethyl derivative could be built. However, without direct studies, any assumptions about its properties or potential applications remain purely speculative.

Prospective Avenues for Future Research on 1H-Indole-3-carbonitrile, 1,5-dimethyl- and its Derivatives

The dearth of information on 1H-Indole-3-carbonitrile, 1,5-dimethyl- opens up numerous avenues for future research. The primary and most immediate goal would be the development of a reliable and efficient synthetic route to produce the compound. Drawing inspiration from established methods for the synthesis of other indole-3-carbonitriles, researchers could explore various strategies, such as the cyanation of a 1,5-dimethyl-1H-indole precursor.

Once synthesized, a comprehensive characterization of the compound would be paramount. This would involve:

Spectroscopic Analysis: Detailed analysis using 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.

Physicochemical Property Determination: Measurement of key properties such as melting point, boiling point, solubility, and stability.

X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction would provide unambiguous proof of its three-dimensional structure.

Following its synthesis and characterization, research could then branch into exploring the potential applications of 1H-Indole-3-carbonitrile, 1,5-dimethyl- and its derivatives. Given the diverse biological activities associated with the indole-3-carbonitrile scaffold, promising areas of investigation would include:

Medicinal Chemistry: Screening the compound for various biological activities, such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The specific substitution pattern may lead to unique pharmacological profiles.

Materials Science: Investigating its potential use as a building block for novel organic materials, leveraging the electronic properties of the indole ring system.

Agrochemicals: Assessing its potential as a lead compound for the development of new herbicides, fungicides, or insecticides.

The table below outlines some potential research directions and the key data that would need to be generated.

| Research Area | Key Objectives | Data to be Generated |

| Synthetic Chemistry | To develop a novel and efficient synthesis of 1H-Indole-3-carbonitrile, 1,5-dimethyl-. | Reaction conditions (reagents, solvents, temperature, time), yield, purification methods. |

| Structural Elucidation | To fully characterize the chemical structure and properties of the synthesized compound. | 1H NMR, 13C NMR, IR, Mass Spectrometry data, melting point, boiling point, solubility data, X-ray crystallographic data. |

| Biological Screening | To investigate the potential biological activities of the compound and its derivatives. | In vitro and in vivo assay results for anticancer, antimicrobial, antiviral, and anti-inflammatory activities. Structure-activity relationship (SAR) studies. |

| Materials Science | To explore the utility of the compound as a component in the synthesis of new organic materials. | Data on optical and electronic properties (e.g., UV-Vis absorption, fluorescence), thermal stability, and performance in devices (e.g., organic light-emitting diodes, solar cells). |

Q & A

Q. What are the recommended synthetic routes for 1,5-dimethyl-1H-indole-3-carbonitrile, and how can reaction conditions be optimized?

The synthesis of substituted indole-3-carbonitriles typically involves cross-coupling reactions or alkylation of indole precursors. For example, propargyl bromide and NaH in DMF under controlled temperatures (0°C to room temperature) have been used to introduce substituents at the indole nitrogen (e.g., 1-allyl derivatives) . Optimization may include varying catalysts (e.g., CuI/PdCl₂(PPh₃)₂ for Sonogashira coupling), solvent polarity, and reaction time to improve yields. Characterization via -NMR (e.g., δ 8.50 ppm for indole protons) and ESI-MS (e.g., m/z 281.1 [M+H]⁺) is critical for structural validation .

Q. How can crystallographic data for 1,5-dimethyl-1H-indole-3-carbonitrile derivatives be refined to resolve structural ambiguities?

The SHELX program suite (e.g., SHELXL) is widely used for small-molecule crystallography. Key steps include:

- Data collection with high-resolution detectors to minimize noise.

- Use of twin refinement protocols if twinning is suspected.

- Validation with tools like PLATON to check for missed symmetry or disorder . Example: SHELXPRO interfaces with macromolecular data but is adaptable for small-molecule analysis, particularly for methyl group orientation and bond-length discrepancies.

Q. What safety protocols are essential when handling 1,5-dimethyl-1H-indole-3-carbonitrile in the laboratory?

Based on analogous indole-3-carbonitrile safety

- Use PPE (nitrile gloves, lab coats, goggles) to prevent skin/eye contact (Category 2 irritation risk) .

- Store under inert gas (e.g., argon) at –20°C to prevent decomposition .

- Avoid inhalation of dust via fume hoods and implement spill containment measures (e.g., sand/vermiculite) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 1,5-dimethyl-1H-indole-3-carbonitrile in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density at the nitrile group and methyl-substituted positions. For example:

Q. What strategies resolve contradictions in biological activity data for 1,5-dimethylindole derivatives across different assay systems?

Discrepancies may arise from assay-specific factors (e.g., solvent polarity affecting compound solubility). Mitigation approaches include:

- Standardizing solvent systems (e.g., DMSO concentration ≤1% v/v).

- Cross-validating results using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme inhibition).

- Employing isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

Q. How does the methylation pattern at positions 1 and 5 influence the compound’s intermolecular interactions in crystal packing?

X-ray diffraction studies of related compounds (e.g., 1-(3-fluorobenzyl)-1H-indole-3-carbonitrile) reveal that methyl groups at positions 1 and 5 introduce steric hindrance, favoring specific packing motifs. Key observations:

Q. What methodologies enable the incorporation of 1,5-dimethyl-1H-indole-3-carbonitrile into polymeric or metal-organic frameworks (MOFs)?

- Post-synthetic modification (PSM): React the nitrile group with azide-functionalized polymers via click chemistry.

- Coordination chemistry: Use the indole nitrogen as a ligand for transition metals (e.g., Cu²⁺ or Zn²⁺) in MOF synthesis. Characterize porosity via BET analysis and stability via TGA .

Methodological Notes

- Structural Characterization : Prioritize high-field NMR (500 MHz+) for resolving methyl group splitting patterns and 2D experiments (COSY, HSQC) for connectivity .

- Data Interpretation : Use Mercury software for crystal structure visualization and CCDC databases for comparative analysis .

- Biological Assays : Include positive controls (e.g., known kinase inhibitors) and replicate experiments (n ≥ 3) to ensure statistical rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.